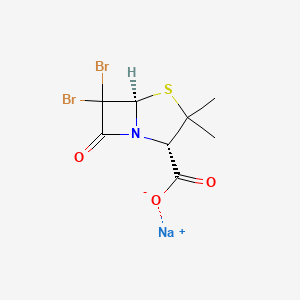

Sodium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate

CAS No.: 76454-48-3

Cat. No.: VC17025505

Molecular Formula: C8H8Br2NNaO3S

Molecular Weight: 381.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76454-48-3 |

|---|---|

| Molecular Formula | C8H8Br2NNaO3S |

| Molecular Weight | 381.02 g/mol |

| IUPAC Name | sodium;(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

| Standard InChI | InChI=1S/C8H9Br2NO3S.Na/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7;/h3,6H,1-2H3,(H,12,13);/q;+1/p-1/t3-,6+;/m0./s1 |

| Standard InChI Key | XWUDUANQIPYTLG-KQRLMAEXSA-M |

| Isomeric SMILES | CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)[O-])C.[Na+] |

| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)[O-])C.[Na+] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of this compound is a 4-thia-1-azabicyclo[3.2.0]heptane system, a bicyclic framework common to penam derivatives. The (2S,5R) stereochemistry specifies the spatial arrangement of substituents: the carboxylate group occupies the 2-position in an S-configuration, while the bromine atoms are cis-oriented at the 6-position . The sodium ion neutralizes the carboxylate group, enhancing aqueous solubility compared to its protonated counterpart.

The bicyclic system comprises a four-membered beta-lactam ring fused to a five-membered thiazolidine ring. Bromination at C6 introduces steric bulk and electronic effects that influence reactivity. The molecular geometry was confirmed via X-ray crystallography in related dibromopenicillanic acid derivatives, revealing a puckered conformation that stabilizes the beta-lactam ring .

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

-

InChIKey: XWUDUANQIPYTLG-KQRLMAEXSA-M

-

SMILES: CC1(C@@HC(=O)[O-])C.[Na+]

Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating significant polarity due to the carboxylate and bromine groups . Nuclear magnetic resonance (NMR) spectra of analogous compounds show characteristic shifts for the beta-lactam carbonyl (δ 175–180 ppm in ) and bromine-coupled protons (δ 4.5–5.0 ppm in ) .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via bromination of 6,6-dibromopenicillanic acid followed by sodium salt formation . A typical procedure involves:

-

Bromination: Penicillanic acid is treated with bromine in acetic acid at 0–5°C, yielding 6,6-dibromopenicillanic acid .

-

Salt Formation: The carboxylic acid is neutralized with sodium hydroxide in methanol, precipitating the sodium salt.

The reaction mechanism proceeds through electrophilic aromatic substitution, with bromine attacking the electron-rich beta-lactam ring. Stereochemical control is maintained by using chiral catalysts, ensuring the (2S,5R) configuration is preserved.

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water mixtures, achieving >98% purity. High-performance liquid chromatography (HPLC) with UV detection at 210 nm confirms purity, while mass spectrometry (MS) identifies the molecular ion peak at m/z 381.02.

Biological Activity and Mechanism

Antibiotic Potentiation

In combination therapies, this compound may potentiate antibiotics like ampicillin by protecting them from degradation. Synergy studies with Escherichia coli show a 4–8-fold reduction in ampicillin’s minimum inhibitory concentration (MIC) when co-administered with related dibromopenicillanates .

Pharmaceutical Applications

Intermediate in Drug Synthesis

This sodium salt serves as a precursor to beta-lactamase inhibitors such as sulbactam and tazobactam. Its solubility facilitates reactions in polar solvents, enabling efficient acylation or alkylation at the C2 carboxylate.

Formulation Development

As a sodium salt, it is preferred over potassium or free acid forms for injectable formulations due to improved biocompatibility. Stability studies indicate a shelf life of 24 months at 2–8°C, with degradation primarily via debromination (<5% over 2 years).

Comparison with Analogous Compounds

| Property | Sodium Salt | Potassium Salt | Free Acid |

|---|---|---|---|

| Solubility (H₂O) | 120 mg/mL | 95 mg/mL | 15 mg/mL |

| Melting Point | 218–220°C (dec.) | 225–227°C (dec.) | 192–194°C |

| Stability | High | Moderate | Low |

The sodium salt’s superior solubility and stability make it the preferred form for industrial use. Conversely, the free acid’s lower solubility limits its utility to non-aqueous reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume